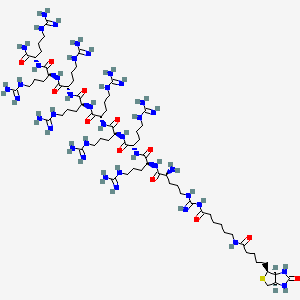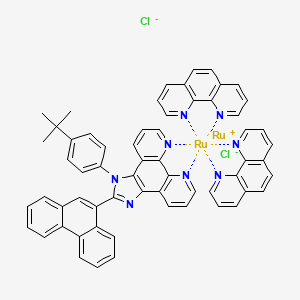
Factor XI-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Factor XI-IN-1 is a small molecule inhibitor specifically designed to target and inhibit the activity of Factor XIa, a serine protease involved in the intrinsic pathway of blood coagulation. This compound has garnered significant interest due to its potential therapeutic applications in preventing and treating thromboembolic disorders with a reduced risk of bleeding compared to traditional anticoagulants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Factor XI-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to enhance the compound’s potency and selectivity. This step often involves reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques. Quality control measures are stringent to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Factor XI-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied to understand structure-activity relationships and optimize therapeutic efficacy .
Scientific Research Applications
Factor XI-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the intrinsic pathway of blood coagulation and the role of Factor XIa.
Biology: Investigated for its effects on cellular processes related to coagulation and thrombosis.
Medicine: Explored as a potential therapeutic agent for preventing and treating thromboembolic disorders, such as deep vein thrombosis and ischemic stroke.
Industry: Utilized in the development of new anticoagulant therapies with improved safety profiles.
Mechanism of Action
Factor XI-IN-1 exerts its effects by binding to the active site of Factor XIa, thereby inhibiting its proteolytic activity. This inhibition prevents the activation of downstream coagulation factors, ultimately reducing thrombin generation and clot formation. The molecular targets include the catalytic domain of Factor XIa, and the pathways involved are primarily the intrinsic coagulation pathway .
Comparison with Similar Compounds
Similar Compounds
Milvexian: Another small molecule inhibitor targeting Factor XIa.
Osocimab: A monoclonal antibody that inhibits Factor XIa.
Fesomersen: An antisense oligonucleotide that reduces the synthesis of Factor XI.
Uniqueness
Factor XI-IN-1 is unique due to its small molecule nature, allowing for oral administration and potentially better pharmacokinetic properties compared to larger molecules like antibodies and oligonucleotides. Its specificity for Factor XIa also offers a promising therapeutic profile with reduced bleeding risk .
Properties
Molecular Formula |
C30H38N4O2 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
1-[4-(4-tert-butylpiperidine-1-carbonyl)-5,6-dimethylpyridine-2-carbonyl]-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C30H38N4O2/c1-21-22(2)32-26(19-25(21)27(35)33-15-11-23(12-16-33)29(3,4)5)28(36)34-17-13-30(20-31,14-18-34)24-9-7-6-8-10-24/h6-10,19,23H,11-18H2,1-5H3 |
InChI Key |
XLSBTECHAPCULG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1C(=O)N2CCC(CC2)C(C)(C)C)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B12399421.png)


![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)


![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)






![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399480.png)
